molecular formula C16H18BrNO B8570059 1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine CAS No. 195530-26-8

1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine

Cat. No. B8570059
CAS RN: 195530-26-8
M. Wt: 320.22 g/mol
InChI Key: FNCSUEFWKPQTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine is a useful research compound. Its molecular formula is C16H18BrNO and its molecular weight is 320.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

195530-26-8

Product Name

1-{2-[(6-Bromo-2-naphthyl)oxy]ethyl}pyrrolidine

Molecular Formula

C16H18BrNO

Molecular Weight

320.22 g/mol

IUPAC Name

1-[2-(6-bromonaphthalen-2-yl)oxyethyl]pyrrolidine

InChI

InChI=1S/C16H18BrNO/c17-15-5-3-14-12-16(6-4-13(14)11-15)19-10-9-18-7-1-2-8-18/h3-6,11-12H,1-2,7-10H2

InChI Key

FNCSUEFWKPQTEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a flask containing 0.5 g (1.5 mmol) the product from Example 37A, 10 mL of pyrrolidine was added. After stirring at 80° C. for 3 h, the reaction mixture was concentrated under vacuum. The residue was diluted with 100 mL of CH2Cl2 and washed sequentially with water, sodium bicarbonate and brine, dried and evaporated under reduced pressure. Silica gel chromatography (MeOH:CH2Cl2, 95:5) gave the desired material in 98% yield. 1HNMR (300 MHz, CDCl3) δ 1.80 (m, 4H), 2.6 (m, 4H), 2.97 (t, 2H), 4.20 (t, 2H), 2.49 (m, 2H) 7.10-7.90 (m, 6H); MS (ESI) m/z 321 (M+H)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Yield
98%

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